6-fluoro-5-(trifluoromethyl)-1H-indole
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Overview
Description
“6-fluoro-5-(trifluoromethyl)-1H-indole” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring. In this case, the indole is substituted at the 6-position with a fluorine atom and at the 5-position with a trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the indole ring system, with the fluorine atom attached at the 6-position and the trifluoromethyl group attached at the 5-position . The presence of these substituents would likely influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and various carbon–carbon bond-forming reactions . The presence of the fluorine and trifluoromethyl groups on the indole ring would likely influence the reactivity of the molecule in these reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “this compound”, the presence of the fluorine and trifluoromethyl groups would likely influence properties such as its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Fluorinated Indoles : 6-fluoro-5-(trifluoromethyl)-1H-indole has been utilized in the synthesis of various fluorinated indole derivatives. For instance, the synthesis of 5-fluoro-dihydroindolizines and 6-fluoro-dihydropyrido[1,2-a]indoles involves a dual C-F bond cleavage in a trifluoromethyl group, demonstrating the compound's role in complex fluorination reactions (Sun & Zhou, 2022).
- Development of Novel Indole Derivatives : this compound is a key component in the development of novel indole derivatives, such as 2-pentafluorophenyl-5-/6-fluoroindoles, which have potential biological applications (Joshi, Pathak & Chaturvedi, 1985).
Photocatalysis and Chemical Reactions
- Role in Photocatalytic Defluorinative Coupling : The compound has been explored in photocatalytic defluorinative coupling reactions, contributing to the understanding of C-F bond activation and manipulation in organic synthesis (Sun & Zhou, 2022).
Biological and Medicinal Chemistry
- Synthesis of Biologically Active Compounds : Various indole derivatives synthesized using this compound have shown promise in biological studies. For instance, certain derivatives have been evaluated for their anticonvulsant and antimicrobial properties, highlighting the compound's significance in medicinal chemistry (Ahuja & Siddiqui, 2014).
Advanced Material Synthesis
- Synthesis of Radioactive Compounds : The compound is also used in the synthesis of radiolabeled compounds, which are crucial for various applications in material science and nuclear medicine (Dischino et al., 2003).
Future Directions
Properties
IUPAC Name |
6-fluoro-5-(trifluoromethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-7-4-8-5(1-2-14-8)3-6(7)9(11,12)13/h1-4,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQOFVNWOKLANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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